2-(2,3-dimethylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide
2-(2,3-dimethylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0982465
InChI:
InChI=1S/C24H31N3O3/c1-17(2)24(29)27-14-12-26(13-15-27)21-10-6-5-9-20(21)25-23(28)16-30-22-11-7-8-18(3)19(22)4/h5-11,17H,12-16H2,1-4H3,(H,25,28)
SMILES:
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C)C
Molecular Formula:
C24H31N3O3
Molecular Weight:
409.5 g/mol
2-(2,3-dimethylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide
CAS No.:
Cat. No.: VC0982465
Molecular Formula: C24H31N3O3
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H31N3O3 |
|---|---|
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | 2-(2,3-dimethylphenoxy)-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide |
| Standard InChI | InChI=1S/C24H31N3O3/c1-17(2)24(29)27-14-12-26(13-15-27)21-10-6-5-9-20(21)25-23(28)16-30-22-11-7-8-18(3)19(22)4/h5-11,17H,12-16H2,1-4H3,(H,25,28) |
| Standard InChI Key | PZOHVUKEDIBVMX-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C)C |
| Canonical SMILES | CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator